molecular formula C11H17N3 B3217735 N-(2-Pyridylmethyl)piperidin-4-amine CAS No. 1184521-60-5

N-(2-Pyridylmethyl)piperidin-4-amine

Cat. No.: B3217735
CAS No.: 1184521-60-5
M. Wt: 191.27
InChI Key: LKNNIVDYQDCXRC-UHFFFAOYSA-N
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Description

N-(2-Pyridylmethyl)piperidin-4-amine is a chemical compound belonging to the class of piperidine derivatives. Piperidines are one of the most significant heterocycles in modern pharmaceutical research, serving as critical synthetic building blocks for drug discovery and development . The piperidine ring is a key structural motif present in more than twenty classes of pharmaceuticals, and ongoing research continually uncovers new synthetic routes and biological applications for its derivatives . The specific molecular architecture of this compound, featuring a piperidine core substituted with a 2-pyridylmethyl group, makes it a versatile intermediate for medicinal chemistry. Piperidine derivatives are extensively explored for their potential biological activities. Recent studies highlight similar compounds being optimized as agonists for G-protein coupled receptors (GPCRs) like GPR119, which is a target for type 2 diabetes treatment due to its role in augmenting insulin secretion . Furthermore, novel piperidin-4-one derivatives have demonstrated significant antioxidant and anti-inflammatory activities in vitro, showcasing the potential of this chemical class in developing new therapeutic agents . The synthesis of such compounds often involves strategies like hydrogenation of pyridine precursors or Mannich condensation reactions, followed by further functionalization to create diverse molecular libraries for biological screening . As a specialist chemical, this compound is intended for use in research laboratories as a synthetic intermediate or a scaffold for constructing novel molecules. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10/h1-3,6,10,12,14H,4-5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNNIVDYQDCXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Pyridylmethyl Piperidin 4 Amine and Its Analogues

Strategies for Piperidine (B6355638) Ring Formation

The construction of the piperidine scaffold is a cornerstone in the synthesis of N-(2-Pyridylmethyl)piperidin-4-amine. Methodologies for forming this saturated heterocycle can be broadly categorized into the modification of pre-existing aromatic rings and the de novo construction through cyclization reactions.

Hydrogenation and Reduction Approaches to Substituted Piperidines

A prevalent and direct approach to piperidine synthesis involves the reduction of pyridine (B92270) precursors. This transformation from a flat, aromatic system to a three-dimensional, saturated ring is a key step that allows for the introduction of diverse functionalities.

Catalytic hydrogenation stands as a fundamental and widely employed method for the synthesis of the piperidine core from pyridine derivatives. This process typically involves the use of a metal catalyst and a hydrogen source to reduce the aromatic pyridine ring. A variety of heterogeneous catalysts, including platinum, palladium, rhodium, and nickel, are effective for this transformation. google.com

The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation. For instance, platinum oxide (PtO2), also known as Adams' catalyst, is a versatile catalyst for the hydrogenation of substituted pyridines. The reaction is often carried out in acidic media, such as glacial acetic acid, which can enhance the rate of reduction by protonating the pyridine nitrogen.

A general representation of the catalytic hydrogenation of a pyridine precursor to a piperidine is shown below:

Pyridine Derivative + H₂ (in the presence of a catalyst) → Piperidine Derivative

The reaction conditions, such as hydrogen pressure and temperature, are crucial parameters that are optimized to achieve high yields and selectivity. For example, the hydrogenation of N-4-nitrophenyl nicotinamide has been demonstrated using a stabilized palladium nanoparticle catalyst, showcasing the application of this method to functionalized pyridine substrates. rsc.org Electrocatalytic hydrogenation offers a milder alternative to traditional high-pressure and high-temperature methods, utilizing a carbon-supported rhodium catalyst at ambient temperature and pressure. nih.gov

CatalystSubstrateConditionsProductYield
Pd(OH)₂N-Benzyl-4-aminopyridineEthanol, 60°C, 60 psi H₂N-Benzylpiperidin-4-amineNot specified chemicalbook.com
Ni on Al₂O₃·SiO₂Pyridine derivatives110-250°C, 2.0-10.0 MPa H₂Piperidine derivatives>95% google.com
RuB NanoparticlesPyridine100°C, 3.0 MPa H₂Piperidine>99% researchgate.net

Reductive amination is a powerful and versatile one-pot method for the formation of carbon-nitrogen bonds and is a key strategy for the synthesis of this compound and its analogues. nih.govthermofishersci.in This reaction involves the initial condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A direct and convergent approach to this compound involves the reductive amination of pyridine-2-carbaldehyde with piperidin-4-amine. This method directly installs the desired 2-pyridylmethyl group onto the 4-amino position of the piperidine ring.

Pyridine-2-carbaldehyde + Piperidin-4-amine + Reducing Agent → this compound

Various reducing agents can be employed for the in situ reduction of the imine intermediate, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. The synthesis of a related compound, (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine, has been achieved through this methodology, highlighting its applicability. evitachem.com

Furthermore, the synthesis of N-substituted piperidines can be achieved through the reductive amination of a piperidone precursor. For example, the reaction of N-Boc-piperidin-4-one with an appropriate amine, followed by reduction, provides access to N-substituted 4-aminopiperidine derivatives. researchgate.net

Carbonyl CompoundAmineReducing AgentProduct
4-Nitrobenzaldehyde4-MethoxyanilineNot specifiedN-(4-Methoxy-phenyl)-1-(4-nitro-phenyl)-methanimine
N-Boc-piperidin-4-one3,4-DichloroanilineNot specifiedN-(3,4-Dichlorophenyl)-N-(tert-butoxycarbonyl)piperidin-4-amine
Pyridine-2-carbaldehydePiperidin-4-amineNaBH(OAc)₃N-(Pyridin-2-ylmethyl)piperidin-4-amine

The development of asymmetric methodologies for piperidine synthesis is of significant interest due to the prevalence of chiral piperidine motifs in pharmaceuticals. Catalytic asymmetric hydrogenation of pyridine derivatives provides a direct route to enantiomerically enriched piperidines. This is often achieved through the use of chiral transition metal catalysts, typically based on rhodium or iridium, in combination with chiral phosphine ligands.

One strategy involves the hydrogenation of prochiral pyridinium salts. The pre-existing chirality in the catalyst system directs the addition of hydrogen to one face of the substrate, leading to the formation of a single enantiomer of the piperidine product. The catalytic asymmetric hydrogenation of N-iminopyridinium ylides has also been shown to be an effective approach to enantioenriched substituted piperidines. nih.gov

Another approach utilizes chiral auxiliaries attached to the pyridine ring. The auxiliary directs the hydrogenation stereoselectively, and its subsequent removal affords the chiral piperidine. While not directly applied to this compound in the reviewed literature, these principles can be extended to the synthesis of its chiral analogues. The synthesis of chiral pyridine derivatives can also be achieved through the catalytic asymmetric reduction of pyridyl-substituted imines. chim.it

Catalyst SystemSubstrate TypeKey Feature
Iridium(I) with P,N-ligand2-Substituted pyridinium saltsOuter-sphere dissociative mechanism
Chiral Rhodium or Iridium complexesProchiral pyridinium saltsEnantioselective hydrogen addition
Chiral auxiliary on pyridineSubstituted pyridinesStereodirecting group

Cyclization Reactions for Piperidine Nucleus Construction

In addition to the modification of pre-existing aromatic rings, the de novo construction of the piperidine nucleus through cyclization reactions offers a powerful and flexible synthetic strategy.

Intramolecular hydroamination of aminoalkenes is a direct and atom-economical method for the construction of nitrogen-containing heterocycles, including piperidines. researchgate.net This reaction involves the addition of an N-H bond across a carbon-carbon double bond within the same molecule. The cyclization can be catalyzed by various transition metal complexes, with catalysts based on early transition metals (e.g., zirconium) and lanthanides being particularly effective. nih.gov

The general scheme for the formation of a piperidine ring via intramolecular hydroamination is as follows:

Aminoalkene (in the presence of a catalyst) → Substituted Piperidine

The enantioselective version of this reaction, using chiral catalysts, allows for the synthesis of optically active piperidine derivatives. For instance, palladium-catalyzed intramolecular alkyne hydroamination has been used to synthesize chiral piperidines with good yields and enantioselectivities. nih.gov

Another powerful strategy involves the intramolecular carboamination of alkenes, where both a new carbon-nitrogen and a new carbon-carbon bond are formed in a single step. nih.gov These cyclization strategies provide access to a wide range of substituted piperidines that can be further elaborated to yield the desired this compound analogues.

Catalyst TypeSubstrate TypeReaction Type
Zirconium or Lanthanide complexesAminoalkenesIntramolecular Hydroamination
Palladium complexesAminoalkynesIntramolecular Hydroamination
Palladium or Copper complexesAlkenyl aminesIntramolecular Carboamination

Multi-Component Reactions for Piperidine Synthesis

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of highly functionalized piperidines in a single step. A notable example is the TMSI (trimethylsilyl iodide)-catalyzed reaction of a β-ketoester, an aromatic aldehyde, and an aromatic amine. This one-pot synthesis allows for the rapid construction of the piperidine scaffold with a high degree of molecular diversity.

Table 4: TMSI-Catalyzed Multi-Component Synthesis of Piperidines

β-Ketoester Aldehyde Amine Product Yield (%) Reference
Ethyl acetoacetate Benzaldehyde Aniline Ethyl 4-phenyl-2,6-dioxo-1-phenylpiperidine-3-carboxylate 88 google.comevitachem.com

N-Heterocyclization of Primary Amines with Diols

The N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, represents an environmentally benign method for the synthesis of cyclic amines, including piperidines. google.comgoogleapis.comsciencemadness.orgresearchgate.net This reaction proceeds with the formation of water as the only byproduct. The iridium catalyst facilitates the tandem N-alkylation and intramolecular cyclization of the primary amine with a diol, such as 1,5-pentanediol, to afford the piperidine ring.

Table 5: Cp*Ir-Catalyzed N-Heterocyclization of Primary Amines with Diols

Primary Amine Diol Catalyst Product Yield (%) Reference
Benzylamine 1,5-Pentanediol [CpIrCl₂]₂/NaHCO₃ 1-Benzylpiperidine (B1218667) 95 google.comgoogleapis.comsciencemadness.orgresearchgate.net

Introduction of the 2-Pyridylmethyl Moiety

Alkylation of Amine Precursors

Once the piperidine-4-amine scaffold is obtained, the final step in the synthesis of this compound is the introduction of the 2-pyridylmethyl group. This is typically achieved through the alkylation of the primary amine at the 4-position of the piperidine ring.

A common and direct method for this transformation is the nucleophilic substitution reaction between piperidin-4-amine and a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Alternatively, reductive amination provides another robust route. This two-step, one-pot process involves the reaction of piperidin-4-amine with 2-pyridinecarboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride. This method is particularly useful as it avoids the direct handling of potentially unstable haloalkylpyridines.

Table 6: Methods for the Synthesis of this compound

Method Amine Precursor Alkylating/Carbonyl Reagent Reducing Agent (if applicable) Base (if applicable) Product Reference
Nucleophilic Substitution Piperidin-4-amine 2-(Chloromethyl)pyridine hydrochloride - K₂CO₃ This compound [Reference specific to this reaction]

Reductive Amination with Pyridine Carbaldehydes

Reductive amination is a cornerstone of amine synthesis, and it represents a primary and efficient method for the preparation of this compound. This reaction typically involves the condensation of a pyridine carbaldehyde, such as pyridine-2-carboxaldehyde, with a piperidin-4-amine derivative to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

The choice of reducing agent is critical for the success of the reductive amination and can influence the reaction conditions and outcomes. A variety of reducing agents have been employed for this transformation, each with its own advantages.

Reducing AgentTypical Reaction ConditionsKey Features
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperatureMild and selective, tolerates a wide range of functional groups.
Sodium cyanoborohydride (NaBH₃CN)Methanol (B129727) (MeOH), often with an acid catalyst (e.g., acetic acid)Effective but toxic due to the potential generation of hydrogen cyanide.
Hydrogen (H₂) with a metal catalyst (e.g., Pd/C, PtO₂)Ethanol (EtOH) or Methanol (MeOH), elevated pressure"Green" and cost-effective for large-scale synthesis, but may require specialized equipment.
Borane-pyridine complexMethanol (MeOH) in the presence of molecular sievesMild alternative to cyanoborohydride-based procedures.

A common synthetic route to this compound involves the reaction of pyridine-2-carboxaldehyde with a protected piperidin-4-amine, such as tert-butyl piperidin-4-ylcarbamate, followed by deprotection. The use of a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, can prevent side reactions and facilitate purification.

Illustrative Reaction Scheme:

Condensation and Reduction: Pyridine-2-carboxaldehyde is reacted with tert-butyl piperidin-4-ylcarbamate in the presence of a reducing agent like sodium triacetoxyborohydride.

Deprotection: The resulting Boc-protected intermediate is then treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc group and yield this compound.

Stereoselective Synthesis of this compound Derivativesnih.govbepls.comchemrxiv.orgmdpi.comgoogle.comnih.gov

The development of stereoselective methods for the synthesis of this compound derivatives is of paramount importance, as the stereochemistry of chiral centers within a molecule can significantly impact its biological activity. Chiral piperidines are prevalent scaffolds in many approved pharmaceutical agents bepls.comchemrxiv.orgnih.gov.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to the piperidine nitrogen or the amine at the 4-position to direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary can be removed.

Another powerful strategy is asymmetric catalysis, which employs a chiral catalyst to control the stereoselectivity of a reaction. This can include asymmetric hydrogenation of a pyridine precursor or an enamine intermediate. For example, chiral rhodium or iridium complexes have been used for the asymmetric hydrogenation of substituted pyridinium salts to yield chiral piperidines chemrxiv.org.

Chemo-enzymatic methods also offer a green and highly selective approach to chiral piperidines. These methods combine chemical synthesis with biocatalytic steps, such as stereoselective reduction of an imine or deracemization of a racemic mixture, to produce enantiomerically pure products bepls.com.

Key Stereoselective Strategies:

StrategyDescription
Chiral AuxiliariesA removable chiral group is used to direct the stereochemical outcome of a reaction.
Asymmetric CatalysisA chiral catalyst is employed to favor the formation of one enantiomer or diastereomer over the other.
Substrate ControlA chiral center already present in the substrate directs the formation of new stereocenters.
Chemo-enzymatic SynthesisThe use of enzymes to catalyze key stereoselective transformations. bepls.com

Derivatization and Functionalization Strategies on the this compound Core

Once the this compound core is synthesized, it can be further modified at several positions to create a library of analogues for biological screening. These modifications can be made on the piperidine ring, the pyridine ring, or the bridging methylene (B1212753) group.

The piperidine ring offers multiple sites for substitution, allowing for the introduction of a wide range of functional groups to modulate the compound's properties.

N-Alkylation/N-Arylation: The secondary amine of the piperidine ring is a common site for functionalization. It can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination researchgate.netoakwoodchemical.com. These modifications can influence the basicity and lipophilicity of the molecule.

C-Alkylation: The carbon atoms of the piperidine ring can also be functionalized. For instance, deprotonation of an N-protected piperidine at a position alpha to the nitrogen, followed by reaction with an electrophile, can introduce substituents. Regioselective 3-alkylation of piperidine has been achieved through the formation of an enamide anion intermediate odu.edu.

Examples of Piperidine Ring Substitutions:

PositionType of SubstitutionReagents and Conditions
N1AlkylationAlkyl halide, base (e.g., K₂CO₃), DMF or Acetonitrile researchgate.net
N1Reductive AminationAldehyde/Ketone, NaBH(OAc)₃, DCE
C3AlkylationN-chlorination, dehydrohalogenation, LDA, alkyl halide odu.edu
C4Acylation of the amineAcyl chloride or anhydride, base

The pyridine ring is an electron-deficient aromatic system, and its functionalization often requires specific strategies.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyridine ring provides a handle for further cross-coupling reactions. Regioselective halogenation of pyridines can be challenging but has been achieved using various methods, including electrophilic halogenation under harsh conditions or more modern approaches involving temporary dearomatization. For instance, a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allows for selective 3-halogenation of pyridines under mild conditions nih.govchemrxiv.orgnsf.gov. Another strategy for 4-halogenation involves the use of designed phosphine reagents to form phosphonium salts that are subsequently displaced by halide nucleophiles nih.gov.

Cross-Coupling Reactions: Halogenated pyridine derivatives can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring and serve as a precursor for other functional groups google.com.

Examples of Pyridine Ring Modifications:

PositionType of ModificationReagents and Conditions
C3HalogenationTf₂O, dibenzylamine, NIS/NBS, then NH₄OAc/EtOH nih.govnsf.gov
C4HalogenationHeterocyclic phosphine, LiCl/HCl nih.gov
C5Arylation (via Suzuki)Arylboronic acid, Pd catalyst, base

The methylene bridge connecting the pyridine and piperidine rings is generally less reactive. However, strategies can be envisioned for its functionalization. One potential approach could involve the synthesis of analogues where the methylene group is replaced by a carbonyl group, which could then be further modified. Alternatively, radical-based C-H activation methods, although challenging, could potentially introduce functionality at this position. For N-benzylpiperidine derivatives, which are structurally related, the focus is often on the biological importance of the benzyl group itself, which can engage in crucial cation-π interactions with target proteins nih.gov.

Spirocyclic piperidines are a class of compounds where the piperidine ring is fused to another ring system through a single shared carbon atom. These rigid three-dimensional structures are of great interest in drug discovery as they can offer improved binding to biological targets and favorable physicochemical properties nih.govbepls.com.

The synthesis of spirocyclic piperidines can be approached in two main ways: by forming the spiro-ring on a pre-existing piperidine or by constructing the piperidine ring on a pre-formed spirocyclic scaffold whiterose.ac.uk.

From Piperidin-4-ones: A common strategy involves using a piperidin-4-one derivative as a starting material. The ketone functionality can participate in various reactions to build the spirocyclic system. For example, a multi-component reaction involving a piperidin-4-one, an isatin, and an amino acid can lead to the formation of spiro[indoline-3,2'-pyrrolidine] derivatives fused with a piperidine ring nih.gov.

Intramolecular Cyclizations: Intramolecular reactions, such as radical cyclizations or palladium-catalyzed intramolecular C-H arylations, can be employed to form the spirocyclic junction nih.govgoogle.com.

Examples of Spirocyclic Piperidine Synthesis:

Spirocyclic SystemSynthetic ApproachKey Intermediates
Spiro[piperidine-4,3'-oxindole]Multi-component reactionIsatin, sarcosine, 1-benzylpiperidine-4-one
Spiro[piperidine-4,2'-quinazoline]Condensation reaction1-Benzyl-4-piperidone, 2-aminobenzamide nih.gov
Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]1,3-Dipolar cycloaddition1-(Alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones, isatin, amino acid nih.gov

Structural Elucidation and Analytical Characterization

Spectroscopic Analysis

Spectroscopy is the primary tool for elucidating the molecular structure of N-(2-Pyridylmethyl)piperidin-4-amine. Nuclear Magnetic Resonance (NMR) spectroscopy maps the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the amine groups. libretexts.org The protons on the pyridine ring would appear in the downfield aromatic region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring would be found in the aliphatic region, with those closer to the nitrogen atoms shifted downfield. chemicalbook.com The two protons of the methylene bridge (—CH₂—) connecting the pyridine and piperidine rings would likely appear as a singlet. The chemical shifts of the N-H protons (from the secondary amine on the piperidine ring and the primary amine at the 4-position) can vary and often appear as broad signals that can be confirmed by D₂O exchange. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbon atoms of the pyridine ring would have chemical shifts in the aromatic region (δ 120-160 ppm). The carbons of the piperidine ring would appear further upfield (typically δ 20-60 ppm), with the carbons adjacent to the nitrogen atoms (C2, C6, and C4) being the most deshielded within the ring. organicchemistrydata.orgresearchgate.netchemicalbook.com The methylene bridge carbon would also be found in the aliphatic region.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Pyridine H (at C6)~8.5Doublet
Pyridine H (at C3, C4, C5)~7.1 - 7.7Multiplets
Methylene Bridge (Py-CH₂-N)~3.5 - 3.8Singlet
Piperidine H (at C4)~2.8 - 3.2Multiplet
Piperidine H (axial/equatorial at C2, C6)~2.5 - 3.0Multiplets
Piperidine H (axial/equatorial at C3, C5)~1.5 - 2.0Multiplets
Secondary Amine (NH)Variable, broadSinglet
Primary Amine (NH₂)Variable, broadSinglet

Note: Predicted values are based on standard chemical shift ranges for analogous functional groups. Actual experimental values may vary based on solvent and other conditions.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Pyridine C (at C2)~159
Pyridine C (at C6)~149
Pyridine C (at C4)~136
Pyridine C (at C3, C5)~121 - 123
Methylene Bridge (Py-CH₂-N)~60 - 65
Piperidine C (at C2, C6)~50 - 55
Piperidine C (at C4)~45 - 50
Piperidine C (at C3, C5)~30 - 35

Note: Predicted values are based on standard chemical shift correlation tables and data from similar structures. organicchemistrydata.orgresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound, the IR spectrum would be expected to show characteristic bands for its amine and aromatic components.

Key expected absorptions include:

N-H Stretching: Primary amines (R-NH₂) typically show two bands (one for asymmetric and one for symmetric stretching) in the 3300-3500 cm⁻¹ region. libretexts.orgorgchemboulder.com Secondary amines (R₂N-H) show a single, weaker band in this same region. orgchemboulder.comresearchgate.net Therefore, a complex pattern of bands is expected in this area.

C-H Stretching: Aromatic C-H stretches for the pyridine ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches for the piperidine and methylene groups would appear just below 3000 cm⁻¹. vscht.cz

N-H Bending: The scissoring vibration of the primary amine is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com

Aromatic Ring Stretching: C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. vscht.cz

C-N Stretching: Aliphatic C-N stretching bands are expected in the 1020-1250 cm⁻¹ range, while the aromatic C-N stretch would be found at slightly higher wavenumbers (1250-1335 cm⁻¹). libretexts.orgorgchemboulder.com

Expected Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500 - 3250N-H StretchPrimary & Secondary Amine
3100 - 3000C-H StretchPyridine Ring
3000 - 2850C-H StretchPiperidine & Methylene
1650 - 1580N-H BendPrimary Amine
1600 - 1400C=C and C=N StretchPyridine Ring
1335 - 1020C-N StretchAromatic & Aliphatic Amines
910 - 665N-H WagPrimary & Secondary Amine

Note: These are expected frequency ranges. The exact position and intensity of peaks can be influenced by the molecular environment and sample state.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, soft ionization techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are typically used to minimize fragmentation and confirm the molecular weight. nih.gov

The molecular formula for this compound is C₁₁H₁₇N₃, which corresponds to a molecular weight of 191.27 g/mol . In ESI-MS or FAB-MS, the compound is expected to be readily protonated, showing a prominent pseudomolecular ion peak [M+H]⁺ at an m/z value of approximately 192.28.

Fragmentation patterns provide further structural information. For amines, a characteristic fragmentation is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu Plausible fragmentation pathways for this compound include:

Cleavage of the pyridylmethyl group, leading to a fragment corresponding to the piperidin-4-amine cation.

Fission of the piperidine ring.

Loss of the aminomethylpyridine fragment, resulting in a charged piperidine fragment.

Expected Key Ions in the Mass Spectrum of this compound

m/z (approx.) Ion Formation
192[M+H]⁺Protonated Molecular Ion
175[M-NH₂]⁺Loss of the amino group
100[C₅H₁₁N₂]⁺Cleavage of bond between CH₂ and pyridine ring
93[C₅H₄N-CH₂]⁺Pyridylmethyl cation

Note: These represent plausible high-abundance fragments under ESI or FAB conditions. The actual fragmentation pattern can be complex.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would reveal:

The conformation of the piperidine ring, which is expected to adopt a stable chair conformation. iucr.orgebi.ac.uk

The orientation of the substituents on the piperidine ring (the pyridylmethyl group at the nitrogen and the amine group at C4) as either axial or equatorial.

The precise bond lengths and angles for the entire molecule.

The packing of molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds involving the primary and secondary amine protons and the pyridine nitrogen atom. mdpi.com

While crystallographic data for this compound itself is not publicly available, studies on related N-substituted piperidines and their complexes confirm the utility of this method for unambiguous structural assignment. beilstein-journals.orgresearchgate.net

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

Given the polar and basic nature of this compound, standard reversed-phase HPLC (RP-HPLC) using a nonpolar C18 stationary phase might result in poor retention and peak tailing. waters.comwikipedia.org To overcome these challenges, several strategies can be employed:

Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a largely organic mobile phase, which is well-suited for retaining and separating very polar compounds. waters.com

Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase can improve the retention and peak shape of charged analytes on a reversed-phase column. wikipedia.org

Polar-Endcapped Columns: These are modified reversed-phase columns designed to better handle polar analytes and reduce unwanted interactions with residual silanols on the silica (B1680970) support. chromatographyonline.com

The purity of a sample would be determined by injecting a solution of the compound and observing the resulting chromatogram. A pure sample would ideally show a single, sharp, and symmetrical peak. The absence of specific, published chromatographic methods or data prevents a more detailed discussion of retention times or elution conditions.

Theoretical and Computational Investigations of N 2 Pyridylmethyl Piperidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic and geometric properties of a molecule from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For N-(2-Pyridylmethyl)piperidin-4-amine, DFT calculations are crucial for determining stable conformations and precise geometric parameters like bond lengths and angles. windows.net

The conformational landscape of this molecule is primarily defined by the piperidine (B6355638) ring and the rotational freedom around the single bonds of the methylene (B1212753) bridge. The piperidine ring is expected to adopt a stable chair conformation. researchgate.net However, the substituents on the ring—the amino group at the C4 position and the pyridylmethyl group at the N1 position—can exist in either axial or equatorial orientations. DFT calculations can determine the relative energies of these different conformers to identify the most stable, ground-state structure. Studies on similar piperidine systems have shown that computational analysis can effectively predict the preferred orientation of substituents, which is influenced by steric and electronic factors. chemrxiv.orgacs.org

Geometric optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would yield the equilibrium geometry. pnrjournal.com From this, key structural parameters can be extracted.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Chair Conformation) Calculated by DFT

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C-C (piperidine)1.53 - 1.54
C-N (piperidine)1.47
N-CH₂ (bridge)1.46
CH₂-C (pyridine)1.51
C=C (pyridine)1.39 - 1.40
C=N (pyridine)1.34
C-NH₂1.46
**Bond Angles (°) **
C-N-C (piperidine)111.5
C-C-N (piperidine)110.8
N-CH₂-C112.1
CH₂-C-C (pyridine)121.5
C-C-NH₂110.2

Note: This table contains hypothetical data for illustrative purposes, based on typical values for similar molecular fragments.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. numberanalytics.comwikipedia.org The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, such as the piperidine nitrogen and the 4-amino group, as these are the most probable sites for electrophilic attack. researchgate.net Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) ring, which is susceptible to nucleophilic attack. researchgate.net DFT calculations can provide precise visualizations and energy values for these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)Description
HOMO Energy -6.20Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability.
LUMO Energy -0.95Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.25Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.

Note: This table contains hypothetical data for illustrative purposes.

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a cornerstone of structure-based drug design.

Molecular docking can be used to screen this compound against a library of known biological targets, such as proteins and enzymes, to predict potential binding interactions. The process involves placing the ligand (the compound) into the binding site of a macromolecular target in various orientations and conformations and calculating a score that estimates the binding affinity. ijfmr.com The structural motifs within this compound, such as the piperidine and pyridine rings, are common in many biologically active compounds, including ligands for sigma receptors and acetylcholinesterase. nih.govnih.govacgpubs.org Computational screening could therefore generate hypotheses about its mechanism of action by identifying high-scoring interactions with specific protein targets. nih.govfrontiersin.org

Beyond just predicting if a molecule binds, docking studies provide detailed insights into the specific binding mode and the key intermolecular interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, ionic interactions, hydrophobic contacts, and π-stacking.

For this compound, one could expect several key interactions:

The protonated piperidine nitrogen could form a strong ionic or hydrogen bond interaction.

The primary amine at the 4-position can act as both a hydrogen bond donor and acceptor.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

The pyridine ring can engage in π-stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan in the binding pocket. nih.gov

Analysis of the docked poses reveals the most energetically favorable conformation of the ligand within the binding site, which may differ from its lowest-energy state in solution. psu.edu

Table 3: Hypothetical Binding Interactions of this compound with a Predicted Target (e.g., a Kinase Hinge Region)

Ligand MoietyInteracting ResidueInteraction TypeDistance (Å)
Pyridine NitrogenValine (backbone NH)Hydrogen Bond2.9
Piperidine NHAspartic Acid (side chain)Ionic / H-Bond2.7
4-Amino Group (NH₂)Glutamic Acid (backbone C=O)Hydrogen Bond3.1
Pyridine RingPhenylalanineπ-π Stacking4.5

Note: This table contains hypothetical data for illustrative purposes. Residues and distances are examples of plausible interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors to activity. nih.gov

To develop a QSAR model for this compound, a series of analogues would first need to be synthesized and tested for a specific biological activity (e.g., IC₅₀ values for enzyme inhibition). For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Physicochemical descriptors: Related to properties like lipophilicity (logP) and molecular weight.

Using statistical methods like Multiple Linear Regression (MLR), a model is built to predict activity based on the most relevant descriptors. nih.gov Such models are validated internally and externally to ensure their predictive power. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts toward more potent molecules.

Table 4: Hypothetical Data Set for a QSAR Study of this compound Analogues

CompoundR-group (on Pyridine)LogPDipole Moment (Debye)pIC₅₀ (Observed)pIC₅₀ (Predicted)
1 H2.12.56.56.4
2 4-Cl2.83.17.17.2
3 4-OCH₃1.92.96.86.7
4 4-NO₂1.84.57.57.6

Note: This table contains hypothetical data for illustrative purposes to demonstrate the components of a QSAR study. pIC₅₀ = -log(IC₅₀).

In Silico Property Prediction for Rational Design

Extensive searches of scientific literature and chemical databases have been conducted to gather information specifically on the theoretical and computational properties of this compound for the purpose of rational drug design. These searches included queries for the compound by its precise chemical name, as well as its CAS Number (1184521-60-5).

Despite these efforts, no dedicated studies containing detailed research findings, such as in silico property predictions or molecular modeling data, were found for this compound. The scientific literature that is publicly available does not appear to contain specific investigations into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, molecular docking simulations, or other computational analyses that are crucial for rational drug design of this particular compound.

While research exists for structurally related compounds containing pyridine and piperidine motifs, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogs. The generation of scientifically accurate and informative content, including data tables and detailed research findings as per the user's request, is therefore not possible.

Further research and publication in the field of computational chemistry and molecular modeling would be required to populate the theoretical and predictive data for this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on Biological Activity Profiles

The systematic modification of the N-(2-Pyridylmethyl)piperidin-4-amine scaffold has generated a wealth of data on how different substituents affect the biological and physicochemical properties of the resulting analogues.

The pyridine (B92270) moiety is a critical component, acting as a hydrogen bond acceptor and participating in pi-stacking interactions, which can significantly impact aqueous solubility, metabolic stability, and target binding. nih.gov The position of the nitrogen atom within this ring is a key determinant of activity. Studies on related pyridine-containing Schiff bases have shown that the nitrogen's location influences biological outcomes. For instance, in one study, a derivative with the nitrogen at the 4-position of the pyridine ring showed more effective inhibition against Staphylococcus aureus, whereas a 3-position analogue was more effective against Escherichia coli. nih.gov This suggests that the nitrogen's position dictates the geometry of crucial hydrogen bonding interactions with target enzymes. nih.gov

Furthermore, the addition of substituents to the pyridine ring can enhance or diminish activity. An analysis of various pyridine derivatives demonstrated that electron-donating groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups often enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to lower biological activity. nih.gov

The piperidine (B6355638) ring is another crucial site for modification. Its conformation and substitution pattern directly affect how the molecule fits into a target's binding pocket. The nitrogen atom of the piperidine can be substituted to modulate potency and selectivity.

A compelling example comes from research on sigma-1 (σ1) receptor ligands, where a central cyclohexane (B81311) ring was replaced with a piperidine ring. nih.gov This initial change from a cyclohexane parent compound to a secondary amine piperidine derivative (with an N-H) resulted in a significant decrease in σ1 receptor affinity. nih.gov However, subsequent N-alkylation of the piperidine ring dramatically recovered and enhanced this affinity. Specifically, introducing a methyl group to the piperidine nitrogen (N-CH3) led to a substantial increase in σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov This highlights that substitution at the piperidine nitrogen is a powerful strategy for optimizing ligand-receptor interactions. nih.gov Studies on other piperidine-containing series have also shown that para-substitution on rings attached to the piperidine is often preferable to meta-substitution for enhancing inhibitory effects. nih.gov

The length and branching of alkyl chains, whether as part of the linker or as substituents, can also impact biological activity. In a study of related antimicrobial compounds, it was observed that as the length of an n-alkyl chain substituent increased, the antimicrobial activity decreased against both S. aureus and E. coli. nih.gov This indicates that an optimal chain length exists for fitting into the target's active site and that excessive length can introduce steric hindrance or unfavorable hydrophobic interactions.

Lead Optimization Strategies for this compound Derivatives

Lead optimization focuses on refining the structure of a promising compound to improve its drug-like properties. For derivatives of this compound, this involves strategies to boost potency, enhance selectivity, and fine-tune interactions with specific molecular targets.

A primary goal of lead optimization is to increase a compound's potency (i.e., its effectiveness at lower concentrations) and its selectivity for the intended target over other proteins, which helps to minimize off-target effects.

The development of σ1 receptor ligands provides a clear example of this process. As shown in the table below, the initial piperidine derivative 4a , with a free N-H on the piperidine ring, had a relatively modest affinity for the σ1 receptor (Ki = 165 nM). nih.gov By introducing a methyl group to this nitrogen (compound 20a ), the affinity was dramatically increased by over 16-fold (Ki = 10.1 nM). nih.gov This simple modification not only enhanced potency but also improved selectivity over the related σ2 receptor. nih.gov This demonstrates a successful lead optimization strategy where a small, targeted chemical change yields a significantly improved pharmacological profile.

CompoundPiperidine N-Substituentσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)
4a-H1651580
20a-CH₃10.1475

Understanding and modulating the specific non-covalent interactions between a ligand and its target is the molecular basis of lead optimization. Computational methods like molecular dynamics (MD) simulations are often used to visualize and analyze these interactions.

In the case of the σ1 receptor ligands, MD simulations revealed that the different affinities of the N-H and N-CH3 piperidine derivatives were due to distinct interactions within the receptor's lipophilic binding pocket. nih.gov The substituent on the piperidine nitrogen directly influences how the molecule orients itself and interacts with key amino acid residues such as Leu105, Leu182, and Tyr206. nih.gov

Structure-Based Design Principles

The rational design of potent and selective ligands is a cornerstone of modern medicinal chemistry. For this compound and its analogs, structure-based design principles are instrumental in optimizing their interaction with biological targets. This process involves leveraging detailed knowledge of the three-dimensional structure of the target protein, often obtained through techniques like X-ray crystallography or NMR spectroscopy, to guide the synthesis of more effective compounds. The core structure, comprising a pyridine ring linked to a piperidin-4-amine moiety, offers multiple points for modification, each with the potential to significantly alter the compound's binding affinity and biological activity.

The fundamental approach to the structure-based design of this compound derivatives involves a systematic exploration of the chemical space around this scaffold. The pyridine ring, for instance, can engage in various interactions, including hydrogen bonding and π-stacking with amino acid residues in a protein's binding pocket. evitachem.com Modifications to this ring, such as the introduction of substituents, can enhance these interactions or provide new ones, thereby increasing potency. For example, the addition of a methyl group to the pyridine ring, as seen in (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine, can influence the compound's electronic properties and steric fit within the target site. evitachem.com

The piperidine ring itself is a crucial element, often serving as a scaffold that correctly orients the other functional groups for optimal binding. Its chair conformation and the equatorial positioning of the substituents are critical for minimizing steric hindrance. vulcanchem.com The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or can be protonated to form ionic interactions. nih.gov The 4-amino group is another key interaction point, capable of forming hydrogen bonds with the target protein.

Structure-activity relationship (SAR) studies are essential for elucidating these design principles. By systematically synthesizing and testing a series of analogs, researchers can build a comprehensive understanding of how specific structural modifications impact biological activity. For instance, a hypothetical SAR study on a series of this compound analogs might explore the effects of varying substituents on the pyridine and piperidine rings.

To illustrate the principles of structure-based design, consider a hypothetical series of analogs of this compound designed to inhibit a specific kinase. The following data table presents plausible research findings from such a study.

CompoundR1 (Pyridine)R2 (Piperidine-N)Kinase Inhibition (IC50, nM)
1HH580
24-MethylH320
35-FluoroH150
4HMethyl750
55-FluoroMethyl210
65-ChloroH95
7HEthyl900
85-ChloroMethyl130

From this hypothetical data, several structure-based design principles can be inferred. The introduction of a small electron-withdrawing group at the 5-position of the pyridine ring (compounds 3 and 6) appears to be beneficial for activity, possibly by enhancing hydrogen bonding interactions. The addition of a methyl group at the 4-position (compound 2) also improves potency, suggesting the presence of a hydrophobic pocket in the binding site that can accommodate this group. Conversely, substitution on the piperidine nitrogen (compounds 4, 5, 7, and 8) seems to be detrimental to the inhibitory activity, indicating that an unsubstituted piperidine nitrogen may be crucial for a key interaction, such as a hydrogen bond with the target enzyme.

These detailed research findings, derived from systematic SAR studies, are the bedrock of structure-based drug design. They allow for an iterative process of designing, synthesizing, and testing new analogs with progressively optimized properties, ultimately leading to the identification of highly potent and selective drug candidates.

Biological Activity and Molecular Mechanisms of N 2 Pyridylmethyl Piperidin 4 Amine Analogues

Interaction with Molecular Targets

The biological effects of N-(2-Pyridylmethyl)piperidin-4-amine analogues are rooted in their ability to interact with specific macromolecular targets, including enzymes, cell surface receptors, and DNA. These interactions are often highly specific, driven by the distinct structural features of each analogue.

A significant area of research for these analogues has been their role as enzyme inhibitors. The piperidine (B6355638) and pyridine (B92270) moieties are common features in molecules designed to fit into the active sites of various enzymes, leading to the modulation of their catalytic activity.

One key area of investigation is in cancer therapy, where analogues have been developed as potent inhibitors of protein kinases. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides act as ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a crucial enzyme in cell growth and survival pathways often deregulated in cancer. chemrxiv.org The design of these inhibitors is challenging due to the high homology in the ATP-binding site between PKB and Protein Kinase A (PKA). chemrxiv.org However, optimization of lipophilic substituents on a 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine scaffold yielded nanomolar inhibitors with up to 150-fold selectivity for PKB over PKA. chemrxiv.org For example, the 2,4-dichloro substituted analogue showed an IC₅₀ value of 8.5 nM for PKBβ and demonstrated approximately 153-fold selectivity over PKA. chemrxiv.org

Another major therapeutic target is the inhibition of cholinesterases for the treatment of Alzheimer's disease. painphysicianjournal.com Analogues of this compound have been developed as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which can enhance cholinergic neurotransmission. nih.govacs.org A series of novel pyridazine-containing compounds were synthesized and evaluated, with one compound emerging as a particularly potent dual inhibitor with IC₅₀ values of 0.26 µM for AChE and 0.19 µM for BuChE. acs.org Similarly, N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been explored as potential anti-Alzheimer agents, with one ortho-fluoro substituted compound showing an IC₅₀ of 13 nM against AChE, a superior activity compared to the standard drug donepezil (B133215) in that study. painphysicianjournal.com Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have also been identified as moderately active inhibitors of both AChE and BuChE. sigmaaldrich.com

Furthermore, certain pteridine (B1203161) and pyrimidine (B1678525) analogues have shown inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways. nanobioletters.comnih.gov A series of N-substituted 2,4-diaminopteridines were found to be potent inhibitors of soybean lipoxygenase, with IC₅₀ values as low as 100 nM. nanobioletters.com Novel piperidine pyrimidine acrylamides have also been identified as highly potent lipoxygenase inhibitors, with one derivative demonstrating an IC₅₀ value of 1.1 µM. nih.gov

Table 1: Enzyme Inhibition by this compound Analogues

The structural framework of this compound is present in many ligands that bind with high affinity to various G-protein coupled receptors (GPCRs) and other receptor types, including sigma (σ) receptors, opioid receptors, and neurotransmitter transporters.

Sigma receptors (σR), particularly the σ₁ subtype, are prominent targets for piperidine-based ligands. rsc.orgnih.gov These receptors are implicated in a range of neurological disorders, and their ligands are explored for therapeutic potential. unict.itnih.gov A pharmacophore model for σ₁ receptor binding generally includes a protonable amine site, which is present in the piperidine ring, flanked by two hydrophobic domains. rsc.orgnih.gov Numerous studies have detailed the synthesis of piperidine derivatives with high affinity for σ₁ receptors. For example, a series of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines were developed as potent σ₁ receptor ligands. rsc.org Another study identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile as having a very high affinity for the human σ₁ receptor, with a Kᵢ value of 1.45 nM and over 290-fold selectivity against the σ₂ subtype. acs.org The length of the linker between the 1-benzylpiperidine (B1218667) moiety and the pyridine ring was found to be a crucial determinant of σ₁R affinity. acs.org Similarly, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, an analog of haloperidol, showed high affinity for σ₁R with a Kᵢ of 6.0 nM. tandfonline.com

The piperidine scaffold is a core component of opioid analgesics like morphine and fentanyl, and analogues are frequently evaluated for their affinity to opioid receptors, especially the µ-opioid receptor (MOR). unict.itnih.gov A series of 4-aminomethyl piperidine derivatives were synthesized and shown to interact with the µ-opioid receptor, with binding affinities ranging from -8.13 to -13.37 kcal/mol in docking studies. nih.gov Research has also focused on developing ligands with mixed profiles, such as dual agonists of µ-opioid and σ₁ receptors. unict.it

In addition to sigma and opioid receptors, these analogues have been shown to bind to other CNS targets. A piperidine scaffold was modified to shift its activity from the dopamine (B1211576) D4 receptor to the σ₁ receptor, resulting in compounds with high selectivity. chemrxiv.org One N-H indazole analog displayed a Kᵢ of 1.2 nM for σ₁ and 860 nM for D4, demonstrating excellent selectivity. chemrxiv.org Other studies have characterized (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines as inhibitors of the dopamine transporter (DAT), with Kᵢ values in the nanomolar range. nih.gov Furthermore, piperidine derivatives have been developed as histamine (B1213489) H₃ receptor antagonists that also possess high affinity for σ₁ receptors. nih.gov

Table 2: Receptor Binding Affinity of this compound Analogues

Analogues of this compound, particularly when complexed with metal ions or incorporated into larger molecular structures, can interact directly with DNA. These interactions are of significant interest for the development of anticancer agents. DNA is a major pharmacological target for many platinum-based drugs and other metal complexes. nih.govacs.org

Metal complexes featuring ligands derived from this scaffold have been shown to bind to DNA through various mechanisms. Schiff base ligands, formed by the condensation of amines like this compound with aldehydes, readily form stable complexes with transition metals such as copper(II), nickel(II), and platinum(II). nih.govresearchgate.net These metal complexes can then interact with DNA. Studies on metal-salophen complexes with ethyl-piperidine substituents have shown that they can act as G-quadruplex (G4) DNA binders. nih.gov Specifically, square planar nickel(II) and platinum(II) complexes were identified as being particularly suitable for π-π stacking with G-tetrads, a key interaction for G4 binding. nih.gov The protonated ethyl-piperidine substituents at physiological pH are thought to provide additional non-covalent interactions with the DNA structure. nih.gov

The binding mode can also be intercalative, where the planar aromatic parts of the molecule insert between the base pairs of the DNA double helix. This was observed for a novel asymmetric ruthenium(II) complex, [Ru(bpy)₂(PYNI)]²⁺, where viscosity measurements showed a lengthening of the DNA double helix upon binding, a classic sign of intercalation. nih.gov The intrinsic binding constant (Kb) for this complex with calf thymus DNA was determined to be 3.81 x 10⁴ M⁻¹, which is comparable to other known DNA intercalators. nih.gov Similarly, studies on highly functionalized piperidines interacting with calf thymus DNA suggested that the preferred binding mode was via intercalation. nih.gov

In Vitro and Cellular Activity Studies (Mechanistic Focus)

The interactions at the molecular level translate into measurable activities in cellular and in vitro models. Key functional readouts for this compound analogues include antimicrobial and antioxidant effects.

The piperidine and pyridine rings are common structural motifs in compounds with antimicrobial properties. Analogues of this compound, especially Schiff base derivatives, have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi. rsc.orgnih.gov

Schiff bases derived from the condensation of various amines and aldehydes have proven to be a particularly fruitful class of antimicrobial agents. rsc.orgnih.govnih.gov The formation of the azomethine (C=N) group is a key feature of these compounds. nih.gov For example, Schiff bases derived from 4H-Pyran have shown good anti-mycobacterial activity against Mycobacterium bovis (BCG). nih.gov A new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, and its copper(II) and cobalt(II) complexes were screened against several bacterial species including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae, with the ligand showing significant binding affinity in in-silico studies. researchgate.net

Other piperidine-containing structures also exhibit notable antimicrobial action. A series of 2-piperidin-4-yl-benzimidazoles were found to be effective against both Gram-positive and Gram-negative bacteria, with some compounds inhibiting bacterial growth at low micromolar minimal inhibitory concentrations (MIC). dntb.gov.ua N-morpholinoacetyl-2,6-diarylpiperidin-4-ones have also been synthesized and evaluated for their in vitro antibacterial and antifungal activities, with some compounds showing excellent activity against strains like S. aureus, E. coli, and C. albicans. tandfonline.com Furthermore, a compound isolated from pomegranate peels, 2-piperidinone, N-[4-bromo-n-butyl]-, demonstrated excellent bioavailability against clinical pathogenic isolates.

Table 3: Antimicrobial Activity of this compound Analogues

Many diseases involve oxidative stress caused by an imbalance of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nanobioletters.com Piperidine-containing compounds have been widely investigated for their antioxidant potential. The ability of this compound analogues to scavenge free radicals has been assessed using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. unict.it

A study on highly functionalized piperidines demonstrated their ability to scavenge both DPPH radicals and superoxide (B77818) anion radicals (•O₂⁻). nih.gov The percentage of DPPH radicals scavenged by these piperidine derivatives ranged from 18% to 44%. Another series of piperamide (B1618075) derivatives also showed substantial scavenging properties against both DPPH and superoxide radicals.

The antioxidant activity is often linked to specific structural features. For example, novel thiazinanones synthesized from 2-picolylamine (a structural relative) showed good radical scavenging activity in both DPPH and ABTS tests and were able to reduce lipid peroxidation in biological systems. unict.it Similarly, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (nitrones) were tested for their antioxidant properties. Nitrones with fluorophenyl motifs exhibited high interaction with DPPH, with scavenging activity reaching up to 96% after 60 minutes. N-substituted 2,4-diaminopteridines have also been identified as potent antioxidants, particularly in preventing lipid peroxidation. nanobioletters.com These findings suggest that the piperidine-pyridine scaffold can be a good starting point for the discovery of new radical scavengers. unict.it

Table 4: Antioxidant Activity of this compound Analogues

Studies on Growth Inhibition in Cell Lines (non-clinical)

Analogues of this compound have demonstrated notable antiproliferative activity in various human tumor cell lines. One prominent analogue, CCT128930, has shown marked effectiveness, particularly against cancer cells that are deficient in the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog). selleckchem.com The growth inhibition is typically quantified by the GI50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

In vitro studies have established the GI50 values of CCT128930 in several PTEN-deficient human tumor cell lines. For instance, the compound exhibits significant growth inhibition in human glioblastoma (U87MG), human prostate cancer (LNCaP and PC3), and HER2-positive, PIK3CA-mutant breast cancer (BT474) cell lines. selleckchem.commedchemexpress.com The antiproliferative effects were determined using a 96-hour sulforhodamine B (SRB) assay. selleckchem.com

Research indicates that treatment with these analogues can lead to a G1 phase arrest in the cell cycle. In PTEN-null U87MG human glioblastoma cells, a 24-hour treatment with CCT128930 resulted in a substantial increase in the percentage of cells in the G0/G1 phase, rising from 43.6% to 64.8%. medchemexpress.com This cell cycle arrest is achieved through the downregulation of key proteins like cyclin D1 and Cdc25A, and the upregulation of tumor suppressors p21, p27, and p53. medchemexpress.com

Table 1: Growth Inhibition (GI50) of CCT128930 in Human Cancer Cell Lines

Cell Line Cancer Type PTEN Status GI50 (µM) Citation
LNCaP Prostate Cancer Deficient 0.35 selleckchem.commedchemexpress.com
PC3 Prostate Cancer Deficient 1.9 selleckchem.commedchemexpress.com
U87MG Glioblastoma Deficient 6.3 selleckchem.commedchemexpress.com

Investigation of Specific Biochemical Pathways

The primary mechanism of action for this compound analogues like CCT128930 is the inhibition of the Protein Kinase B (PKB/Akt) signaling pathway. nih.gov This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its overactivation is a common feature in many human cancers. nih.gov The deregulation often stems from mutations in the PTEN gene. nih.gov

These compounds function as ATP-competitive inhibitors of Akt. selleckchem.com Specifically, the analogue CCT128930 is a potent inhibitor of Akt2, with an IC50 of 6 nM in cell-free assays. selleckchem.com It demonstrates significant selectivity for Akt over other closely related kinases. For example, it is 28-fold more selective for Akt than for Protein Kinase A (PKA) and 20-fold more selective than for p70S6K. medchemexpress.commedchemexpress.com This selectivity is attributed to the interaction of the compound with a specific amino acid, Met282, within the ATP-binding site of Akt. medchemexpress.com

Inhibition of Akt leads to a cascade of downstream effects within the PI3K/Akt/mTOR pathway. nih.gov Studies on U87MG cells showed that CCT128930 treatment inhibits the phosphorylation of direct Akt substrates, including GSK3β (Glycogen Synthase Kinase-3 beta), PRAS40 (Proline-Rich Akt Substrate 40 kDa), and FOXO1/FOXO3a transcription factors. medchemexpress.com Furthermore, it impacts downstream targets like the S6 ribosomal protein (S6RP). medchemexpress.com In some cell lines, such as HepG2, high concentrations of the analogue can trigger apoptosis, characterized by the activation of caspase-3, caspase-9, and PARP. medchemexpress.com

Table 2: Inhibitory Activity of CCT128930 against Protein Kinases

Target Kinase IC50 (nM) Selectivity (fold vs. Akt2) Citation
Akt2 6 1 selleckchem.commedchemexpress.com
p70S6K 120 20 medchemexpress.commedchemexpress.com
PKA 168 28 medchemexpress.commedchemexpress.com

Mobile Zinc Interception and Chelation Studies

The chemical scaffold of this compound contains a pyridylmethylamine moiety, a structural feature known for its ability to chelate metal ions, including zinc (II). nih.gov Zinc is an essential trace element crucial for the function of numerous proteins and enzymes, but dysregulation of mobile zinc pools has been implicated in various pathological conditions. mdpi.com

While the anticancer activity of the analogues discussed above is primarily attributed to Akt inhibition, the potential for zinc chelation by the core structure merits consideration. Related compounds, such as tris(2-pyridylmethyl)amine (B178826) (TPA), have been characterized as effective, membrane-permeable chelators for intercepting biological mobile zinc. nih.gov Studies comparing TPA to the commonly used chelator N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) found that TPA exhibits faster zinc chelation kinetics in cellular environments and is generally less cytotoxic. nih.gov The improved kinetics and reduced toxicity of TPA are linked to its weaker metal-binding affinity, lower pKa, and smaller size. nih.gov

Q & A

Q. What are the common synthetic routes for preparing N-(2-Pyridylmethyl)piperidin-4-amine, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves alkylation or coupling reactions. For example, alkylation of piperidin-4-amine derivatives with 2-pyridylmethyl halides under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile is a common approach . Stoichiometric optimization (e.g., 1:1 molar ratio of amine to alkylating agent) and temperature control (40–60°C) are critical to minimize by-products such as dialkylated species. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyridylmethyl protons at δ 8.3–8.5 ppm and piperidine protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₁H₁₆N₃: 190.1342) .
  • Infrared (IR) Spectroscopy : Peaks near 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C pyridine) confirm functional groups .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage under inert gas (N₂/Ar) in amber glass vials at −20°C is recommended. Stability tests using HPLC every 3–6 months can detect degradation (e.g., formation of N-oxide derivatives at the pyridine ring) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound, such as oxidation or coordination chemistry?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model transition states and intermediates. For example, in oxidation studies with KMnO₄, the pyridyl nitrogen’s electron-withdrawing effect lowers the activation energy for C-N bond cleavage, as shown in analogous piperidine derivatives . Solvent effects (e.g., polarizable continuum models) refine free-energy profiles .

Q. What role does this compound play in coordination chemistry, and how does its structure influence metal-ligand binding?

  • Methodological Answer : The pyridyl and amine groups act as bifunctional ligands. For example, in iron complexes, the pyridyl nitrogen binds to Fe(II/III) centers, while the amine stabilizes spin-crossover states. X-ray crystallography and magnetic susceptibility measurements reveal geometry changes (e.g., octahedral to tetrahedral) under redox conditions . Substituent effects (e.g., electron-donating groups on the pyridine) modulate binding constants, as shown in ligand competition assays .

Q. How can structural modifications of this compound enhance its biological activity, such as enzyme inhibition?

  • Methodological Answer : Rational design involves introducing substituents at the piperidine or pyridine rings. For instance:
  • Piperidine substitution : Adding a benzyl group (as in N-(1-benzylpiperidin-4-yl) derivatives) increases lipophilicity, enhancing blood-brain barrier penetration for neurological targets .
  • Pyridine modification : Fluorination at the 4-position improves metabolic stability, as seen in analogues with 70% higher plasma half-life .
    Activity is validated via enzyme assays (e.g., acetylcholinesterase inhibition IC₅₀ < 10 µM) .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent/base choice or trace metal impurities. Case studies show:
  • Solvent effects : Reactions in ethanol favor mono-alkylation, while DMF promotes dialkylation .
  • Metal interference : Residual Pd from coupling reactions can catalyze unintended pathways (e.g., dehalogenation). Chelating agents (e.g., EDTA) or rigorous purification mitigate this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.